N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide is an organic compound that belongs to the class of acetamides. It is characterized by the presence of a benzyl group, a chloro group, and a 3-hydroxypropyl group attached to the acetamide backbone. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized from readily available starting materials, including benzylamine, 2-chloroacetyl chloride, and 3-hydroxypropylamine. Its synthesis typically involves controlled reaction conditions to ensure high yields and purity.
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide is classified as an acetamide derivative, which is a subset of amides. It exhibits properties typical of both amides and alcohols due to its functional groups.
The synthesis of N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide generally follows these steps:
The molecular formula for N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide is , with a molecular weight of approximately 241.71 g/mol. The structure features:
Property | Value |
---|---|
CAS Number | 1393540-62-9 |
IUPAC Name | N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide |
InChI Key | VFWQOZBAUKDKIB-UHFFFAOYSA-N |
Canonical SMILES | CC(CN(CC1=CC=CC=C1)C(=O)CCl)O |
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide can participate in several chemical reactions:
The mechanism of action for N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide primarily involves its interaction with biological targets such as enzymes or receptors:
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide exhibits several notable physical properties:
Key chemical properties include:
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide has various applications in scientific research:
CAS No.: 101-18-8
CAS No.: 122547-72-2
CAS No.: 89079-92-5
CAS No.: 31063-33-9
CAS No.: 22158-41-4
CAS No.: